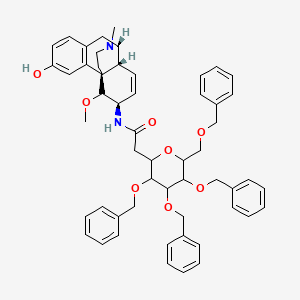

Benzyl derivative of M6G

Description

Pharmacological Significance of Morphine-6-Glucuronide as a Preclinical Reference

In preclinical studies, M6G has demonstrated potent analgesic activity, in some cases even more potent than morphine, particularly when administered directly into the central nervous system. uq.edu.aunih.gov It is an agonist at the µ-opioid receptor, the primary target for morphine and other opioids. uq.edu.auoup.com The analgesic effects of M6G are reversible by the opioid antagonist naloxone, confirming its action through opioid receptors. nih.govresearchgate.net Due to its well-characterized and potent analgesic properties, M6G serves as a crucial preclinical reference compound for the development and evaluation of new opioid analgesics. oup.com Researchers often compare the efficacy and side effect profiles of novel derivatives to those of M6G to assess their potential therapeutic advantages.

Rationale for the Development of M6G Derivatives with Modified Physicochemical Attributes

Despite its potent analgesic effects, M6G has limitations. Its hydrophilic nature, due to the glucuronide moiety, results in slow and limited passage across the blood-brain barrier (BBB) when administered systemically. uq.edu.auresearchgate.net This means that while it is highly effective when administered centrally, its peripheral administration leads to a delayed onset and potentially reduced central nervous system effects. Furthermore, as a metabolite, it is subject to rapid elimination from the body. google.com

The primary motivation for developing derivatives of M6G is to alter its physicochemical properties to overcome these limitations. The goal is to create analogues with improved lipophilicity to enhance BBB penetration, leading to a faster onset of action and increased central analgesic activity after systemic administration. google.com Modifications also aim to create compounds with a longer duration of action and potentially a more favorable side effect profile compared to both morphine and M6G. google.com

Strategic Application of Benzyl (B1604629) Moieties in Medicinal Chemistry and Bioactive Compound Design

The benzyl group is a common and strategically important moiety in medicinal chemistry. nih.govacs.org Its introduction into a molecule can significantly influence its physicochemical and pharmacological properties. The benzene (B151609) ring of the benzyl group is lipophilic, which can enhance a compound's ability to cross biological membranes, including the blood-brain barrier. nih.govacs.org

The strategic application of benzyl moieties can lead to:

Increased Potency: The benzyl group can interact with hydrophobic pockets in receptor binding sites, leading to enhanced binding affinity and biological activity. mdpi.com

Improved Pharmacokinetics: By modifying lipophilicity, the introduction of a benzyl group can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhanced Selectivity: The specific placement of a benzyl group can influence a compound's selectivity for different receptor subtypes. mdpi.com

In the context of M6G, the addition of a benzyl group is a rational strategy to increase its lipophilicity and potentially improve its brain uptake. google.com

Scope and Objectives for Investigating Benzyl Derivatives of M6G

The investigation into benzyl derivatives of M6G is a focused effort to synthesize and characterize novel compounds with potentially superior analgesic properties. The primary objectives of this research include:

Synthesis and Structural Characterization: To chemically synthesize novel benzyl derivatives of M6G and confirm their molecular structures using various analytical techniques.

In Vitro and In Vivo Evaluation: To assess the pharmacological activity of the synthesized derivatives, including their binding affinity for opioid receptors and their analgesic efficacy in animal models.

Structure-Activity Relationship (SAR) Studies: To understand how the presence and position of the benzyl group influence the biological activity of the M6G scaffold. rsc.orgnih.gov

Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion properties of the most promising benzyl derivatives to evaluate their potential as drug candidates. nih.govnih.gov

Properties

Molecular Formula |

C54H60N2O8 |

|---|---|

Molecular Weight |

865.1 g/mol |

IUPAC Name |

N-[(1S,9R,10R,13R)-4-hydroxy-14-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-yl]-2-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide |

InChI |

InChI=1S/C54H60N2O8/c1-56-28-27-54-43(46(56)29-41-23-24-42(57)30-44(41)54)25-26-45(53(54)59-2)55-49(58)31-47-50(61-33-38-17-9-4-10-18-38)52(63-35-40-21-13-6-14-22-40)51(62-34-39-19-11-5-12-20-39)48(64-47)36-60-32-37-15-7-3-8-16-37/h3-26,30,43,45-48,50-53,57H,27-29,31-36H2,1-2H3,(H,55,58)/t43-,45+,46+,47?,48?,50?,51?,52?,53?,54-/m0/s1 |

InChI Key |

AKEFSYMTVVZMKO-GZNILVGYSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@H]([C@H]1CC4=C2C=C(C=C4)O)C=C[C@H](C3OC)NC(=O)CC5C(C(C(C(O5)COCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Canonical SMILES |

CN1CCC23C(C1CC4=C2C=C(C=C4)O)C=CC(C3OC)NC(=O)CC5C(C(C(C(O5)COCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Derivatives of M6g

Advanced Chemical Synthesis Strategies for M6G Scaffold Modification

The chemical synthesis of benzyl (B1604629) derivatives of M6G necessitates a multi-step approach, often involving the strategic use of protecting groups and specialized reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Glycosylation Reactions for C6-Position Derivatization

The formation of the glycosidic bond at the C6-hydroxyl group of the morphine skeleton is a critical step in the synthesis of M6G and its derivatives. The Koenigs-Knorr reaction is a classical method that has been employed for this purpose. This reaction typically involves the use of a glycosyl halide, such as acetobromo-α-D-glucose, as the glycosyl donor. In the context of synthesizing M6G, 3-O-acetylmorphine is often used as the starting material to selectively protect the phenolic hydroxyl group. organic-chemistry.org

Modern glycosylation methods offer improvements in yield and stereoselectivity. These can include the use of glycosyl donors with leaving groups that are more reactive or that can better control the stereochemical outcome of the reaction. The choice of promoter is also critical and can range from heavy metal salts to Lewis acids.

Regioselective Introduction of Benzyl Groups (e.g., O-benzylation, N-benzylation)

The introduction of a benzyl group onto the M6G scaffold can be achieved at several positions, most notably on the hydroxyl groups of the glucuronic acid moiety (O-benzylation) or the tertiary amine of the morphine core (N-benzylation).

O-benzylation is commonly achieved using the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a base, such as sodium hydride, followed by reaction with a benzyl halide (e.g., benzyl bromide). organic-chemistry.orgias.ac.in The regioselectivity of this reaction on the multiple hydroxyl groups of the glucuronic acid moiety requires careful control of reaction conditions and often the use of protecting groups for the other hydroxyls. mpg.de For instance, selective benzylation of specific hydroxyl groups on a sugar ring can be challenging and may require multi-step protection-deprotection sequences. nih.gov

N-benzylation of the tertiary amine in the morphine scaffold can be more challenging due to the potential for quaternization. Direct N-alkylation with benzyl halides can occur, but may lead to the formation of the quaternary ammonium (B1175870) salt. utsouthwestern.edu Alternative methods, such as reductive amination or the use of specialized palladium-catalyzed N-alkylation reactions, can offer more controlled introduction of the benzyl group. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Opioid Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to the synthesis of opioid derivatives. While direct palladium-catalyzed benzylation of the M6G scaffold is not extensively documented, related methodologies suggest its feasibility. For instance, palladium-catalyzed C-H activation could be a potential route for the direct introduction of a benzyl group at specific positions on the aromatic ring of the morphine core, using toluene (B28343) as the benzyl source. organic-chemistry.orglabxing.comsemanticscholar.org

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of complex organic molecules and could be employed for the construction of novel M6G analogs where a benzyl group is part of a larger substituent introduced via reactions like Suzuki or Sonogashira couplings. nih.gov The development of specialized ligands has significantly expanded the scope of these reactions, allowing for milder reaction conditions and greater functional group tolerance, which would be essential when working with a complex molecule like M6G.

Protecting Group Chemistry in Multistep Syntheses

The synthesis of benzyl derivatives of M6G is a multistep process where protecting group chemistry is indispensable. utsouthwestern.edu Protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. mpg.de

For the M6G scaffold, key functional groups that often require protection include the hydroxyl groups on both the morphine and the glucuronic acid moieties, as well as the carboxylic acid of the glucuronide.

| Functional Group | Common Protecting Groups |

| Phenolic Hydroxyl (C3 of Morphine) | Acetyl (Ac), Benzyl (Bn) |

| Secondary Hydroxyl (C6 of Morphine) | (Protected prior to glycosylation) |

| Hydroxyls of Glucuronic Acid | Benzyl (Bn), Acetyl (Ac), Silyl ethers |

| Carboxylic Acid of Glucuronic Acid | Methyl (Me) or Ethyl (Et) esters |

| Amine (Morphine core) | (Generally stable, but can be quaternized) |

The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. For example, acetyl groups can be removed under basic conditions, while benzyl groups are typically cleaved by catalytic hydrogenation. organic-chemistry.org This allows for the sequential manipulation of different parts of the molecule. The p-methoxybenzyl (PMB) group is another useful protecting group for hydroxyls, as it can be selectively removed under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.com

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov This approach can be particularly valuable for the stereoselective synthesis of M6G derivatives. Enzymes, such as lipases or glycosidases, can be used to selectively acylate, deacylate, or glycosylate specific positions on the M6G scaffold with high stereocontrol.

For example, a lipase (B570770) could be used for the regioselective acylation of one of the hydroxyl groups on the glucuronic acid moiety, facilitating the subsequent benzylation of the remaining hydroxyls. patsnap.com Similarly, glycosidases can be used in reverse (transglycosylation) to form the glycosidic bond with high stereospecificity. The use of immobilized enzymes can also simplify product purification and allow for enzyme recycling. nih.govuiowa.edu

Novel Synthetic Routes for M6G Analogues with Modified Sugar Moieties

The development of novel synthetic routes allows for the creation of M6G analogs with modified sugar moieties, including those with benzyl groups. These modifications can significantly impact the pharmacological properties of the resulting compounds.

One approach involves the synthesis of a benzylated glucuronic acid donor, which is then coupled with the morphine aglycone. This allows for the introduction of benzyl groups on the sugar before the crucial glycosylation step. uni-tuebingen.de Another strategy involves the post-glycosylation modification of the M6G molecule. This could involve, for example, the selective opening of the glucuronic acid ring followed by derivatization and re-cyclization to introduce novel functionalities, including benzyl groups.

The synthesis of higher sugar analogs, where the glucuronic acid is replaced by a different or modified sugar, also presents an avenue for creating novel M6G derivatives. These synthetic efforts often rely on a deep understanding of carbohydrate chemistry and the strategic use of protecting groups and stereoselective reactions. uni-tuebingen.de

Molecular and Structural Characterization of Benzyl Derivatives of M6g

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Sophisticated spectroscopic methods are indispensable for the detailed characterization of M6G benzyl (B1604629) derivatives, providing insights into their elemental composition, connectivity, and three-dimensional structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational preferences of M6G benzyl derivatives in solution. Techniques such as 1H and 13C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the 1H NMR spectra of benzyl derivatives, the chemical shifts of the protons are influenced by the electronic effects of neighboring substituents. For instance, electron-withdrawing groups will shift signals to a lower field (higher ppm), while electron-donating groups cause an upfield shift. The coupling constants (J-values) between adjacent protons offer insight into the dihedral angles and, consequently, the conformation of the molecule. For example, the stereochemistry at the C6 position of morphine derivatives can be assigned based on 1H-NMR spectroscopy. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, respectively. These experiments are crucial for assigning all signals in the complex spectra of M6G derivatives and for confirming the position of the benzyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining through-space proximity of protons, which helps to elucidate the three-dimensional structure and preferred conformation of the molecule in solution. For instance, NOESY can reveal correlations between the protons of the benzyl group and the morphine or glucuronide moieties, providing direct evidence for specific conformational arrangements.

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (Benzyl Ring) | 7.0 - 7.5 | The exact shift depends on the substitution pattern on the benzyl ring. |

| Benzylic Protons (-CH2-Ph) | 4.5 - 5.5 | These protons are deshielded due to the adjacent aromatic ring and the ether or ester linkage. |

| Anomeric Proton (Glucuronide) | 4.5 - 5.0 | The chemical shift and coupling constant of this proton are indicative of the β-glycosidic linkage. |

| Morphine Skeleton Protons | 1.5 - 6.5 | A complex region of overlapping signals characteristic of the rigid polycyclic structure. |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of M6G benzyl derivatives and for obtaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion.

The fragmentation patterns observed in the mass spectra of these derivatives are highly informative. For example, a characteristic fragmentation pathway for benzyl derivatives involves the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) or a substituted benzyl cation. researchgate.net The mass spectra of ethoxybenzylpiperazines, for instance, show a prominent fragment ion at m/z 135 corresponding to the ring-substituted benzyl cation. researchgate.net Another common fragmentation involves the loss of the glucuronide moiety. The specific fragmentation pattern can help to distinguish between isomers and confirm the site of benzylation.

Derivatization techniques, such as silylation, can be employed to increase the volatility and thermal stability of the compounds for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

| Fragment Ion | Typical m/z | Structural Interpretation |

|---|---|---|

| [M+H]+ or [M+Na]+ | Variable | Molecular ion, confirms the molecular weight of the derivative. |

| [C7H7]+ | 91 | Unsubstituted benzyl cation, indicative of a benzyl group. |

| [M - Glucuronide]+ | Variable | Loss of the glucuronic acid moiety. |

| [M - Benzyl]+ | Variable | Loss of the benzyl group. |

Stereochemical Assignment of Chiral Centers and Glycosidic Linkages

The biological activity of M6G and its derivatives is highly dependent on their stereochemistry. Therefore, the unambiguous assignment of the configuration of all chiral centers and the anomeric configuration of the glycosidic linkage is crucial. M6G itself has several chiral centers inherent to the morphine skeleton, and the glucuronic acid moiety adds more.

The stereochemistry of the glycosidic bond is of particular importance. In naturally occurring M6G, the glucuronic acid is attached to the 6-hydroxyl group of morphine via a β-glycosidic linkage. nih.gov This configuration is critical for its analgesic activity. The anomeric configuration of synthetic benzyl derivatives of M6G must be rigorously confirmed. This is typically achieved using 1H NMR spectroscopy, where the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') of the glucuronide ring is diagnostic. For a β-anomer in a ⁴C₁ chair conformation, a large axial-axial coupling constant (typically 7-9 Hz) is expected.

The stereochemistry of the chiral centers within the morphine core is generally retained from the starting material. However, chemical synthesis steps always carry the risk of epimerization, so it is essential to confirm the relative and absolute stereochemistry of the final product. This can be accomplished through a combination of NMR techniques (such as NOESY) and, definitively, by single-crystal X-ray crystallography if suitable crystals can be obtained.

Structure-Activity Relationship (SAR) Studies Correlating Benzyl Substituent Position with Biological Activity

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For benzyl derivatives of M6G, SAR studies focus on how the position and nature of the benzyl substituent influence the compound's interaction with its biological target, typically the µ-opioid receptor.

The introduction of a benzyl group can significantly alter the lipophilicity, steric profile, and electronic properties of the M6G molecule, thereby affecting its binding affinity and efficacy at the receptor. SAR studies have shown that even small changes in the structure of a molecule can have a profound impact on its biological activity. nih.gov For instance, the position of a substituent on the benzyl ring can influence receptor binding. Electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic character of the molecule, which may affect interactions with specific amino acid residues in the receptor binding pocket. mdpi.com

Studies on N-benzyl derivatives of other compounds have demonstrated that the nature and position of substituents on the benzyl group can dramatically alter biological activity. nih.gov For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the inhibitory potency was found to be strongly correlated with the substitution pattern. nih.gov Similarly, for M6G benzyl derivatives, it is hypothesized that the placement of the benzyl group at different positions (e.g., on the phenolic hydroxyl group, the C6-hydroxyl, or the nitrogen atom) will lead to distinct pharmacological profiles. For example, N-aralkyl derivatives of normorphine, such as N-benzyl normorphine, have been studied to understand their structure-activity relationships. akjournals.com

| Benzyl Substituent Position/Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| 3-O-Benzylation | May decrease opioid activity by blocking the phenolic hydroxyl group, which is often crucial for receptor binding. | The phenolic -OH is a key pharmacophoric element for many opioids. |

| N-Benzylation | Can modulate receptor subtype selectivity and efficacy (agonist vs. antagonist). | The nitrogen atom and its substituent are critical for interaction with the opioid receptor. |

| Substitution on the Benzyl Ring | Electron-donating or -withdrawing groups can alter binding affinity and efficacy. | Fine-tunes the electronic and steric properties of the ligand for optimal receptor interaction. |

| Benzylation of the Glucuronide Moiety | Could affect solubility, metabolic stability, and transport across membranes. | Modifies the hydrophilic character of the glucuronide tail. |

Investigations into Conformational Dynamics and Molecular Flexibility

The static picture of a molecule provided by techniques like X-ray crystallography is often insufficient to fully understand its biological activity. Molecules are dynamic entities, and their flexibility and conformational preferences in solution play a crucial role in receptor binding and activation. The benzyl group, being attached via a single bond, can rotate, leading to different spatial arrangements of the aromatic ring relative to the rest of the molecule.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating the conformational landscape of M6G benzyl derivatives. nih.gov These simulations can predict the preferred conformations of the molecule in a solvent and provide insights into the energy barriers between different conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor binding site.

In Vitro Biochemical and Pharmacological Characterization

Opioid Receptor Binding Affinity and Selectivity Profiling

The benzyl (B1604629) derivative of M6G has been evaluated for its binding affinity and selectivity across the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Research indicates that the 5-benzyl derivative of 14-methoxymetopon (B146635), a related compound, demonstrates a high affinity for the mu-opioid receptor (MOR). researchgate.netresearchgate.net This high affinity is a key characteristic, suggesting a strong potential for interaction with this receptor, which is primarily associated with analgesic effects. mdpi.com In rodent brain membranes, this derivative showed a binding profile similar to that of 14-methoxymetopon, indicating a strong and selective interaction with MORs. researchgate.net

The 5-benzyl derivative of 14-methoxymetopon exhibits a decreased interaction with delta opioid receptors (DOR). researchgate.netresearchgate.net This suggests a degree of selectivity for the mu-opioid receptor over the delta subtype. Studies on various benzyl derivatives have shown that they can possess affinity for DOR, though often to a lesser extent than for MOR. nih.gov For instance, certain benzyl derivatives isolated from the fungus Eurotium repens displayed binding affinity for human delta opioid receptors. nih.gov

Similar to its interaction with DOR, the 5-benzyl derivative of 14-methoxymetopon shows a reduced interaction with kappa opioid receptors (KOR). researchgate.netresearchgate.net This further underscores its selectivity for the mu-opioid receptor. While some benzyl derivatives can interact with KOR, the specific modifications on the M6G scaffold appear to favor MOR binding. nih.govmdpi.com

Table 1: Opioid Receptor Binding Affinity of a Benzyl Derivative of a Related Compound

| Receptor Subtype | Binding Affinity |

|---|---|

| Mu (µ) | High |

| Delta (δ) | Decreased |

| Kappa (κ) | Decreased |

Data based on the 5-benzyl derivative of 14-methoxymetopon in rodent brain membranes. researchgate.netresearchgate.net

Opioid receptors, including MOR, DOR, and KOR, are G-protein coupled receptors (GPCRs). mdpi.comcusabio.com The binding of a ligand, such as the benzyl derivative of M6G, to these receptors initiates a signaling cascade. This process typically involves the activation of inhibitory G-proteins (Gi/Go), which in turn modulate downstream effectors. mdpi.comnih.gov

In vitro studies using a guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assay have shown that the 5-benzyl derivative of 14-methoxymetopon potently activates G-proteins in rat brain membranes through a mu-opioid receptor-mediated mechanism. researchgate.net This indicates that the compound acts as an agonist at the MOR, triggering the intracellular signaling pathway that leads to its pharmacological effects. researchgate.net The activation of G-proteins is a crucial step in the signal transduction pathway for opioid-mediated analgesia. nih.gov

In Vitro Enzymatic Stability and Metabolic Transformation Studies

The stability of a compound in biological environments is a critical factor in determining its potential therapeutic utility.

The stability of derivatives of M6G has been a subject of investigation. For instance, some amide-linked C-β-glycopyranoside derivatives of M6G have demonstrated high stability at both pH 2 and pH 7.4. nih.gov While specific data on the plasma stability of the this compound is not extensively detailed in the provided search results, the stability of related compounds suggests that modifications to the M6G structure can enhance its resilience in biological media. The metabolic fate of similar compounds, such as O6-benzylguanine, has been studied, revealing rapid conversion in plasma. nih.gov The glucuronidation of morphine to M6G is a well-known metabolic transformation, and M6G itself is a metabolite with significant pharmacological activity. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Morphine-6-glucuronide (M6G) |

| This compound |

| 14-methoxymetopon |

| Mu Opioid Receptor (MOR) |

| Delta Opioid Receptor (DOR) |

| Kappa Opioid Receptor (KOR) |

| G-protein Coupled Receptor (GPCR) |

| O6-benzylguanine |

| C-β-glycopyranoside derivatives of M6G |

| Guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) |

Hydrolysis by Glucuronidases and Other Relevant Hydrolases

The conversion of the prodrug M6G-Bz to its active form, M6G, is a critical step in its mechanism of action. This biotransformation is primarily mediated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds. researchgate.net In vitro studies have demonstrated that M6G-Bz is stable in buffer solutions but undergoes rapid hydrolysis in the presence of plasma and brain homogenates, indicating enzymatic activity is responsible for its conversion.

The primary enzymes responsible for this hydrolysis are carboxylesterases, a class of esterases that act on carboxylic acid esters. researchgate.net These enzymes are abundant in various tissues, including the liver, plasma, and brain. The hydrolysis reaction cleaves the benzyl ester group from the M6G molecule, releasing the active M6G and benzoic acid.

It is important to note that while glucuronidases are crucial for the metabolism of some glucuronidated compounds, they are not the primary enzymes involved in the activation of M6G-Bz. Glucuronidases cleave the glucuronic acid moiety from the parent molecule, a process that would inactivate M6G. The stability of the glucuronide linkage in M6G-Bz, while the ester bond is hydrolyzed, is a key feature of its design as a targeted prodrug.

Characterization of Metabolizing Enzyme Interactions (e.g., UGTs)

While the activation of M6G-Bz is dependent on esterases, its potential interactions with other metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), are also of interest. UGTs are a family of enzymes responsible for the glucuronidation of a wide variety of compounds, including morphine.

In the context of M6G-Bz, the primary consideration is whether the prodrug itself or its metabolite, M6G, can inhibit or induce UGT enzymes. Inhibition of UGTs could potentially alter the metabolism of co-administered drugs that are substrates for these enzymes. Conversely, induction of UGTs could lead to an increased rate of glucuronidation and clearance of other compounds.

At present, specific in vitro studies detailing the direct interaction of M6G-Bz with various UGT isoforms are not extensively available in the public domain. However, given that M6G is a product of morphine glucuronidation, it is plausible that it may have some affinity for the UGT active site, potentially leading to competitive inhibition. Further research is required to fully characterize the inhibitory or inductive potential of M6G-Bz and M6G on specific UGT enzymes.

Mechanisms of Cellular Permeation and Transporter Interactions in In Vitro Models

The ability of M6G-Bz to cross biological membranes and reach its site of action is fundamental to its efficacy as a prodrug. In vitro models are invaluable for elucidating the mechanisms governing its cellular permeation.

Exploration of Passive Diffusion Across Biological Membranes

The benzyl ester modification of M6G significantly increases its lipophilicity compared to the parent compound, M6G. This enhanced lipophilicity is designed to facilitate passive diffusion across the lipid bilayers of biological membranes, most notably the blood-brain barrier. harvard.edu The rate of passive diffusion is governed by a compound's physicochemical properties, including its lipophilicity, size, and charge.

In vitro models, such as parallel artificial membrane permeability assays (PAMPA), can be used to predict the passive diffusion of M6G-Bz. These models provide a measure of a compound's ability to permeate a synthetic membrane, offering insights into its potential for passive transport in vivo. The increased lipophilicity of M6G-Bz suggests a higher rate of passive diffusion compared to M6G, which is a more polar molecule with limited ability to cross membranes passively. nih.gov

Investigation of Transporter-Mediated Uptake Mechanisms (e.g., P-glycoprotein)

In addition to passive diffusion, the transport of drugs across biological membranes can be mediated by various uptake and efflux transporters. One of the most well-characterized efflux transporters is P-glycoprotein (P-gp), which is highly expressed at the blood-brain barrier and can actively pump a wide range of substrates out of the brain. nih.gov

M6G itself has been shown to be a substrate for P-gp, which contributes to its limited brain penetration. nih.govnih.gov A key aspect of the M6G-Bz prodrug strategy is to circumvent this P-gp-mediated efflux. By masking the polar groups of M6G with the benzyl ester, M6G-Bz is designed to be a poorer substrate for P-gp.

In vitro studies using cell lines that overexpress P-gp can be employed to investigate whether M6G-Bz is a substrate or inhibitor of this transporter. Such studies would typically measure the bidirectional transport of M6G-Bz across a monolayer of these cells. A low efflux ratio (the ratio of transport in the basal-to-apical direction versus the apical-to-basal direction) would indicate that M6G-Bz is not a significant substrate for P-gp.

Prodrug Activation Pathways and Release Kinetics in Biological Systems

The successful delivery of M6G to its target site relies on the efficient conversion of the M6G-Bz prodrug. The release kinetics of M6G from M6G-Bz are a critical determinant of the onset and duration of its pharmacological effect.

In vitro studies using biological matrices such as plasma and brain homogenates are essential for characterizing the activation pathway and release kinetics. mdpi-res.com These studies involve incubating M6G-Bz in these matrices and measuring the concentrations of both the prodrug and the released M6G over time.

The data from these experiments can be used to determine key kinetic parameters, such as the rate of hydrolysis and the half-life of the prodrug in different biological environments. For instance, comparing the rate of hydrolysis in plasma versus brain homogenate can provide insights into the relative contribution of esterases in the blood versus the brain to the activation of the prodrug. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of Derivatives and Metabolites

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of M6G and its derivatives, several chromatographic techniques are employed, each with its own advantages.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a mixture. When coupled with an Ultraviolet (UV) detector, it becomes a robust method for analyzing compounds that absorb UV light. nih.gov Triterpenoids, for example, often lack the necessary chemical groups (chromophores) to be easily detected by UV light. nih.gov To overcome this, a process called derivatization can be used to attach a UV-absorbing molecule to the target compound. nih.gov

In the context of M6G and its derivatives, HPLC-UV can be a valuable tool. researchgate.net However, the inherent polarity of these compounds can present challenges for traditional reversed-phase HPLC. researchgate.net The separation of morphine and its glucuronide metabolites can be achieved using specialized stationary phases and mobile phases, sometimes without the need for ion-pairing agents or significant amounts of organic modifiers. researchgate.net The UV detection wavelength is typically set around 210 nm for these analyses. researchgate.net The sensitivity of the assay can vary, with reported detection limits of 6.9 ng/ml for morphine, 2.3 ng/ml for morphine-3-glucuronide (B1234276) (M3G), and 20.0 ng/ml for M6G. researchgate.net It is important to consider that interferences from other compounds in the sample, such as the medication metronidazole (B1676534) and its metabolite, can co-elute with the target analytes and affect the accuracy of quantification. nih.gov

Table 1: HPLC-UV Detection Limits for Morphine and its Metabolites

| Compound | Detection Limit (ng/mL) |

| Morphine | 6.9 researchgate.net |

| Morphine-3-glucuronide (M3G) | 2.3 researchgate.net |

| Morphine-6-glucuronide (M6G) | 20.0 researchgate.net |

This table showcases the detection limits for morphine and its primary metabolites using an HPLC-UV method, highlighting the varying sensitivities for each compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and specific analysis, particularly at trace levels, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard. waters.comgtfch.orgnih.govnih.govresearchgate.netoup.comnih.govnih.gov This technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for the confident identification and quantification of compounds even in complex biological matrices like plasma, whole blood, or urine. waters.comgtfch.org

LC-MS/MS methods have been developed for the simultaneous quantification of morphine and its glucuronide metabolites, including M6G. waters.comgtfch.orgnih.govnih.govresearchgate.netnih.govnih.govnih.govduke.edu These methods often involve a simple sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances before analysis. waters.comgtfch.orgnih.govnih.govduke.edu The use of deuterated internal standards is common to ensure accuracy and precision. gtfch.org

The sensitivity of LC-MS/MS is a significant advantage, with methods capable of detecting sub-nanogram concentrations of M6G and its related compounds. nih.gov For instance, one method reported a limit of quantitation of 0.5 ng/ml for both morphine and M6G in human plasma. duke.edu Another study described a dynamic range of 250-10,000 pg/mL for M3G and M6G. nih.gov The precision and accuracy of these assays are typically very high, with inter- and intra-assay variations of less than 15%. gtfch.orgnih.govnih.govnih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method for Morphine and its Metabolites

| Analyte | Linear Range (ng/mL) | Limit of Quantitation (ng/mL) | Inter- and Intra-Assay Precision |

| Morphine | 0.5 - 200 duke.edu | 0.5 duke.edu | < 8% nih.gov |

| M3G | 5 - 2000 duke.edu | 5 duke.edu | < 8% nih.gov |

| M6G | 0.5 - 200 duke.edu | 0.5 duke.edu | < 8% nih.gov |

This table summarizes the key performance metrics of a validated LC-MS/MS method for the analysis of morphine and its glucuronide metabolites in human plasma, demonstrating the high sensitivity and precision of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be used for the analysis of M6G and its derivatives. nih.govnih.govresearchgate.netasme.orgoup.comresearchgate.net However, due to the low volatility of these compounds, a chemical derivatization step is necessary to make them suitable for GC analysis. nih.govnih.govresearchgate.netjfda-online.commdpi.com This typically involves converting the polar functional groups into less polar, more volatile derivatives. jfda-online.commdpi.com

One common derivatization approach for morphine glucuronides involves converting them into their pentafluorobenzyl ester trimethylsilyl (B98337) ether derivatives. nih.gov This allows for their measurement by GC-MS with high sensitivity and specificity. nih.gov The use of negative ion chemical ionization mass spectrometry can further enhance sensitivity and provide diagnostic fragment ions for confident identification. nih.gov For example, a fragment ion at m/z 748 has been reported as a useful diagnostic marker for both M3G and M6G derivatives. nih.gov

GC-MS methods for M6G analysis have demonstrated good precision and accuracy. nih.gov One study reported an inter-assay precision of 2.23% and an accuracy deviation of +1.5% at the limit of quantitation for M6G. nih.gov The recovery of the analytes after sample preparation is also an important consideration, with reported recoveries of around 84.7% for both M3G and M6G using solid-phase extraction. nih.gov

Table 3: GC-MS Method Validation Parameters for M6G Analysis

| Parameter | Value |

| Derivatization | Pentafluorobenzyl ester trimethylsilyl ether nih.gov |

| Diagnostic Fragment Ion (m/z) | 748 nih.gov |

| Inter-assay Precision (at LOQ) | 2.23% nih.gov |

| Accuracy Deviation (at LOQ) | +1.5% nih.gov |

| Sample Recovery | 84.7% nih.gov |

This table outlines the key validation parameters of a GC-MS method for the analysis of M6G, highlighting the derivatization strategy and the performance characteristics of the assay.

Immunoassays for Specific Detection and Quantification (e.g., ELISA)

Immunoassays are bioanalytical methods that utilize the highly specific binding between an antibody and its corresponding antigen to detect and quantify substances. biointron.compromega.kr These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive means of measuring specific molecules in biological samples. biointron.comnih.gov

For the specific detection of M6G, immunoassays have been developed that show negligible cross-reactivity with morphine and other related compounds. nih.gov This specificity is achieved by raising antibodies against a unique hapten-protein conjugate, such as N-aminobutylnormorphine-6-glucuronide-thyroglobulin. nih.gov A competitive ELISA format can be employed, where the sample M6G competes with a labeled M6G for binding to a limited number of antibody sites. nih.gov

These immunoassays have demonstrated high sensitivity, with the ability to detect M6G at concentrations as low as 0.05 ng/mL in human plasma. nih.gov The assays are also robust, with good recovery and precision. nih.govnih.gov For example, one ELISA for M6G showed intra- and inter-assay variations of less than 15%. nih.gov The results obtained from these immunoassays have shown close agreement with those from more complex chromatographic methods like HPLC, making them an attractive alternative for routine analysis. nih.gov

Table 4: Characteristics of an ELISA for M6G

| Parameter | Description |

| Assay Principle | Competitive enzyme-linked immunosorbent assay nih.gov |

| Specificity | Negligible cross-reactivity with morphine and related compounds nih.gov |

| Sensitivity | 0.05 ng/mL in human plasma nih.gov |

| Precision | Intra- and inter-assay variation < 15% nih.gov |

This table summarizes the key features of an ELISA developed for the specific detection and quantification of M6G, emphasizing its high sensitivity and specificity.

Radioligand Binding Assays for Receptor Affinity Studies

Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction of ligands with their receptors. scite.ai These assays utilize a radiolabeled compound (the radioligand) to quantify the binding of a drug or other substance to a specific receptor. scite.ai By measuring the displacement of the radioligand by an unlabeled compound, the affinity of the unlabeled compound for the receptor can be determined. giffordbioscience.com

In the context of the benzyl (B1604629) derivative of M6G, radioligand binding assays are crucial for determining its affinity for opioid receptors, particularly the µ-opioid receptor. rhhz.netmdpi.comnih.govmdpi.comresearchgate.netmdpi.com These studies often use radiolabeled opioids like [³H]-DAMGO or [³H]-etorphine to label the µ-opioid receptors in brain membrane preparations. nih.govmdpi.com The ability of the M6G derivative to displace these radioligands provides a measure of its binding affinity, which is typically expressed as an inhibition constant (Ki). rhhz.netmdpi.com

Studies have shown that M6G itself has a slightly lower affinity for the µ-opioid receptor compared to morphine. nih.govnih.gov However, certain derivatives of M6G have been synthesized that exhibit significantly higher affinity. rhhz.netmdpi.com For example, some amide-linked C-β-glycopyranoside derivatives of M6G have shown a 3.7-fold greater affinity for µ-receptors than M6G itself. mdpi.com Another series of M6G analogues exhibited 21 to 64-fold higher affinity for µ-receptors compared to M6G. mdpi.com These findings highlight the potential to modify the structure of M6G to enhance its receptor binding characteristics.

Table 5: Receptor Binding Affinities (Ki) of M6G and its Derivatives for the µ-Opioid Receptor

| Compound | Ki (nM) | Fold-Difference vs. M6G |

| Morphine | ~3 nih.gov | ~10-fold higher affinity |

| M6G | ~30 nih.gov | 1 |

| Amide-linked C-β-glycopyranoside derivative | N/A | 3.7-fold higher affinity mdpi.com |

| Analogues 72a-h | N/A | 21 to 64-fold higher affinity mdpi.com |

This table compares the binding affinities of morphine, M6G, and several of its derivatives for the µ-opioid receptor, demonstrating the significant impact of chemical modification on receptor interaction.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to explore the interaction between a ligand, such as the benzyl (B1604629) derivative of M6G, and its target receptor. researchgate.net These methods provide atomic-level details of binding modes, affinities, and the stability of the ligand-receptor complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different poses. The output, often expressed as a docking score or binding affinity (e.g., in kcal/mol), helps to rank potential drug candidates. For the benzyl derivative of M6G, docking studies can identify key amino acid residues within the receptor's binding pocket that are crucial for its activity. Interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic bonds. nih.gov For instance, studies on similar benzyl derivatives have shown that the benzyl group can form significant hydrophobic interactions, enhancing the compound's affinity and specificity for its target. nih.gov

Interactive Table 1: Example of Molecular Docking Results for this compound with a Target Receptor

This table illustrates typical data obtained from a molecular docking simulation, showing the predicted binding affinity and the specific amino acid residues involved in the interaction.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -9.8 | TYR148, HIS319 | Hydrogen Bond |

| TRP293, ILE240 | Hydrophobic | ||

| ASP147 | Electrostatic (Salt Bridge) | ||

| M6G (Reference) | -7.5 | TYR148, ASP147 | Hydrogen Bond |

| ILE240 | Hydrophobic |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations introduce a dynamic perspective by simulating the movements of atoms and molecules over time. nih.govmdpi.com Starting with the best-docked pose from a docking study, an MD simulation can assess the stability of the ligand-receptor complex in a simulated physiological environment. researchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to measure conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Simulations for benzyl-containing compounds have demonstrated that the benzyl group can anchor the ligand within a hydrophobic pocket, leading to a stable complex. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. jmaterenvironsci.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., LogP)

Topological Properties: (e.g., connectivity indices)

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pIC50). nih.govjmaterenvironsci.com The predictive power of the model is validated using an external test set of compounds. nih.gov For the this compound, a QSAR model could help optimize the structure to enhance its desired activity by identifying which structural features are most influential. mdpi.com

Interactive Table 2: Illustrative QSAR Model Data for a Series of M6G Derivatives

This table presents a hypothetical dataset that would be used to generate a QSAR model. It includes calculated molecular descriptors and both the experimentally measured and model-predicted biological activity.

| Compound | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Experimental pIC50 | Predicted pIC50 |

| Derivative 1 (Benzyl) | 3.5 | 461.5 | 95.2 | 8.2 | 8.1 |

| Derivative 2 (Methyl) | 2.1 | 385.4 | 95.2 | 7.1 | 7.3 |

| Derivative 3 (Chloro-benzyl) | 4.1 | 495.9 | 95.2 | 8.5 | 8.6 |

| Derivative 4 (Nitro-benzyl) | 3.4 | 506.5 | 110.5 | 7.9 | 7.8 |

| M6G (Reference) | 1.8 | 371.4 | 95.2 | 6.8 | 6.9 |

In Silico Prediction of Metabolic Pathways and Enzyme Binding Sites

Understanding the metabolic fate of a drug candidate is critical. In silico tools can predict potential metabolic pathways and the enzymes responsible, offering an early warning of issues like the formation of toxic metabolites or rapid clearance. news-medical.net

Metabolic Pathway Prediction

Software programs can predict the metabolism of a compound like the this compound by identifying sites on the molecule that are most susceptible to enzymatic modification. nih.gov These models are often based on known metabolic reactions catalyzed by major enzyme families, such as Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT), and sulfotransferases (SULT). news-medical.net For the this compound, predictions would likely highlight potential sites for oxidation on the benzyl ring (by CYPs) and glucuronidation at available hydroxyl groups (by UGTs), a common pathway for morphine-related compounds. nih.gov These predictions help researchers anticipate the metabolites that may be found in subsequent in vitro or in vivo studies.

Enzyme Binding Site Prediction

Complementing pathway prediction, molecular docking can be used to investigate how the this compound binds to specific metabolic enzymes. nih.gov By docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6), researchers can predict which enzymes are most likely to be involved in its metabolism. nih.govmdpi.com A strong predicted binding affinity to a particular enzyme suggests a higher probability of it being a primary route of metabolism. This information is valuable for anticipating potential drug-drug interactions and understanding inter-individual variability in drug response. news-medical.net

Interactive Table 3: Example of Predicted Metabolic Profile for this compound

This table outlines potential metabolic transformations for the this compound, the enzymes predicted to be responsible, and the resulting metabolites.

| Metabolic Reaction | Predicted Enzyme(s) | Resulting Metabolite |

| Aromatic Hydroxylation | CYP3A4, CYP2D6 | Hydroxy-benzyl derivative of M6G |

| O-demethylation | CYP2D6 | Benzyl derivative of Morphine |

| N-dealkylation | CYP3A4 | M6G |

| Glucuronidation | UGT2B7, UGT1A1 | This compound-diglucuronide |

Future Research Trajectories

Design and Synthesis of Next-Generation Benzyl-Modified M6G Analogues

The foundation of advancing benzyl-modified M6G lies in the innovative design and synthesis of new molecular analogues. This process involves the strategic attachment of a benzyl (B1604629) group, a compound consisting of a benzene (B151609) ring attached to a CH2 group, to the M6G structure. The primary goal is to enhance the lipophilicity of the M6G molecule. Increased lipophilicity is a critical factor in improving a drug's ability to cross the blood-brain barrier, a protective membrane that separates the circulating blood from the brain's extracellular fluid.

Table 1: Key Physicochemical Properties of M6G and a Hypothetical Benzyl-M6G Analogue

| Compound | Molecular Weight ( g/mol ) | LogP (Octanol/Water) | Polar Surface Area (Ų) |

|---|---|---|---|

| Morphine-6-glucuronide (M6G) | 461.47 | -2.5 | 168.7 |

Note: The data for Benzyl-M6G is hypothetical and for illustrative purposes to show the expected change in lipophilicity (LogP) with the addition of a benzyl group.

Elucidation of Molecular Mechanisms Underlying Enhanced Pharmacological Profiles

A crucial aspect of this research is to unravel the precise molecular mechanisms through which benzyl modification enhances the pharmacological profile of M6G. Scientists are utilizing advanced computational techniques, such as molecular docking and molecular dynamics simulations, to model the interaction of these novel analogues with opioid receptors, primarily the mu-opioid receptor which is the main target for morphine and its derivatives.

These computational models help to predict how the benzyl group might influence the binding affinity and efficacy of the M6G analogue at the receptor site. It is hypothesized that the benzyl group may engage in additional hydrophobic interactions within the receptor's binding pocket, leading to a more stable and prolonged activation of the receptor. This enhanced interaction could translate to more potent and longer-lasting pain relief.

Furthermore, these studies aim to understand if the benzyl modification alters the signaling pathways activated by the opioid receptor. The goal is to identify analogues that preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a protein linked to some of the undesirable side effects of opioids, such as respiratory depression and tolerance.

Development of Targeted Delivery Systems Utilizing Prodrug Strategies and Benzyl Modifications

The development of targeted delivery systems is a forward-looking strategy to maximize the therapeutic benefits of benzyl-modified M6G while minimizing potential systemic side effects. A key approach in this area is the use of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes.

In the context of benzyl-modified M6G, the benzyl group itself can act as a "promoieity" of a prodrug. By masking a polar functional group on the M6G molecule, the benzyl group increases its ability to cross the blood-brain barrier. Once in the central nervous system, specific enzymes could cleave off the benzyl group, releasing the active M6G at its site of action. This targeted release would ensure that high concentrations of the active drug are localized in the brain, where pain perception is processed, thereby enhancing its analgesic effect and reducing exposure to the rest of the body.

Researchers are also exploring the conjugation of benzyl-M6G with other molecules that can be recognized by specific transporters at the blood-brain barrier. This "Trojan horse" strategy would further enhance the targeted delivery of the analgesic to the central nervous system. These advanced delivery systems hold the promise of creating highly effective and safer pain management therapies for the future.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Morphine-6-glucuronide | M6G |

| Benzyl derivative of M6G | Benzyl-M6G |

| Benzene | |

| mu-opioid receptor | |

| G-protein |

Q & A

Basic Research Questions

Q. What are the key analytical methods for synthesizing and characterizing the benzyl derivative of M6G?

- Methodology : Synthesis typically involves benzylation of M6G’s hydroxyl group using benzyl halides or benzyl alcohol derivatives under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying benzyl group attachment and structural integrity. For impurities, gas chromatography (GC) with flame ionization detection may be used .

Q. How do pharmacokinetic (PK) parameters of the this compound differ from parent M6G?

- Methodology : Conduct comparative PK studies in animal models (e.g., rodents) using intravenous or subcutaneous administration. Measure plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂). Note that benzyl derivatives often exhibit increased lipophilicity, altering blood-brain barrier (BBB) penetration and renal excretion profiles compared to M6G .

Q. What in vitro assays are suitable for assessing the opioid receptor binding affinity of the this compound?

- Methodology : Use radioligand displacement assays with μ-opioid receptor (MOR)-expressing cell membranes (e.g., CHO cells). Compare IC₅₀ values against reference ligands like DAMGO. Functional activity can be tested via cAMP inhibition assays or β-arrestin recruitment (e.g., BRET-based systems). Include M6G as a control to evaluate potency shifts due to benzyl modification .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling resolve contradictions in reported M6G derivative efficacy?

- Methodology : Develop a combined PK-PD model integrating plasma concentration-time data and effect-site measurements (e.g., analgesia via tail-flick test). Use effect-compartment models to account for delayed CNS distribution (ke0 values). Address interindividual variability by incorporating covariates like renal function or genetic polymorphisms in UGT2B7 (enzyme responsible for M6G glucuronidation) .

Q. What experimental designs mitigate confounding factors in respiratory depression studies of M6G derivatives?

- Methodology : Conduct crossover studies in conscious animal models (e.g., rats) with telemetric monitoring of respiratory rate and arterial blood gases. Compare equi-analgesic doses of M6G and its benzyl derivative. Use pharmacodynamic modeling to separate BBB penetration delays from direct respiratory effects. Reference Romberg et al.’s approach for simultaneous analgesic/respiratory measurements .

Q. How does renal impairment influence the accumulation of the this compound compared to M6G?

- Methodology : Perform population PK analysis in subjects with varying glomerular filtration rates (GFR). Collect serial blood and urine samples to calculate metabolite-to-parent ratios. Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., creatinine clearance). Compare urinary excretion rates using LC-MS/MS to assess benzyl group stability under uremic conditions .

Q. What mechanisms explain the reduced CNS penetration of M6G derivatives despite increased lipophilicity?

- Methodology : Employ in situ brain perfusion techniques in rodents to quantify BBB transport. Compare permeability-surface area (PS) products of M6G and its benzyl derivative. Use ATP-binding cassette (ABC) transporter inhibitors (e.g., P-glycoprotein inhibitors) to evaluate efflux roles. Validate findings with microdialysis to measure unbound brain extracellular fluid (ECF) concentrations .

Data Contradiction and Validation Questions

Q. Why do in vitro potency assays for M6G derivatives conflict with in vivo efficacy data?

- Methodology : Reconcile discrepancies by testing metabolites (e.g., de-benzylated M6G) in vitro. Use knock-in animal models expressing human MOR to reduce interspecies variability. Apply mechanism-based PK-PD models to account for active transport and protein binding differences .

Q. How reliable are existing PK models for predicting M6G derivative behavior in neonates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.